1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core fused with an imidazole ring, a furan ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxyaniline, 2-furoic acid, and o-phenylenediamine.
Step-by-Step Synthesis:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinoxaline core, converting it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the dimethoxyphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Tetrahydroquinoxaline derivatives.
Substitution Products: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
- 1-(3,5-Dimethoxyphenyl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline
Comparison:
- Structural Differences: The presence of different substituents (e.g., thiophene vs. furan) can significantly alter the compound’s chemical properties and biological activities.
- Biological Activity: While similar compounds may share some biological activities, the specific arrangement of functional groups in 1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline provides unique interactions with molecular targets, potentially leading to distinct therapeutic effects.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(furan-2-yl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-26-14-10-13(11-15(12-14)27-2)25-20(18-8-5-9-28-18)24-19-21(25)23-17-7-4-3-6-16(17)22-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXPTMWDXFZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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